N-(1-Cyclobutylpentyl)thietan-3-amine
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Overview
Description
N-(1-Cyclobutylpentyl)thietan-3-amine is a compound that features a thietane ring, which is a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutylpentyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of a compound containing a thietane moiety with a nucleophile in the presence of water. The nucleophile can be selected from a group consisting of N₃⁻, sulfonamides, diimides, NH₂OH, and NH₃. The reaction conditions typically involve the use of a suitable reducing agent when necessary .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, cyclization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclobutylpentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1-Cyclobutylpentyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Cyclobutylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Cyclobutylpentyl)thietan-3-amine include other thietane derivatives and sulfur-containing heterocycles. Examples include thietan-3-amine, thietan-3-yl amine hydrochloride, and various thietane-based nucleosides .
Uniqueness
This compound is unique due to its specific structural features, such as the cyclobutylpentyl group attached to the thietane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H23NS |
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Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(1-cyclobutylpentyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-3-7-12(10-5-4-6-10)13-11-8-14-9-11/h10-13H,2-9H2,1H3 |
InChI Key |
RLCDUKIBJYAYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCC1)NC2CSC2 |
Origin of Product |
United States |
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